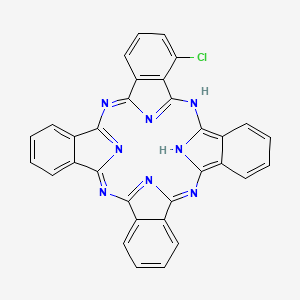

Chloro-29H,31H-phthalocyanine

Description

Significance of Phthalocyanine (B1677752) Macrocycles in Advanced Chemical Science

Phthalocyanines (Pcs) are synthetic macrocyclic compounds, structurally analogous to the natural porphyrin ring system. jchemrev.com These molecules consist of four isoindole units linked by nitrogen atoms, forming a planar and highly conjugated 18-π electron aromatic system. jchemrev.comresearchgate.net This extensive electronic delocalization is responsible for their intense blue-green color and their remarkable chemical and thermal stability. jchemrev.comjchemrev.com

The versatility of the phthalocyanine macrocycle is a cornerstone of its scientific importance. The central cavity can accommodate over 70 different elements, primarily metal ions, which significantly modulates the molecule's properties. jchemrev.comresearchgate.net Furthermore, the peripheral positions of the benzene (B151609) rings can be substituted with various functional groups. wikipedia.orgmdpi.com These modifications allow for the fine-tuning of the molecule's electronic, optical, and solubility characteristics. jchemrev.comresearchgate.net Consequently, phthalocyanines have become integral to numerous advanced applications, including chemical sensors, organic solar cells, nonlinear optics, and as photosensitizers in photodynamic therapy. jchemrev.comjchemrev.comwikipedia.org

| Property | Description |

| Structure | Planar, macro-heterocyclic compound with a conjugated 18π-electron system. jchemrev.comresearchgate.net |

| Formula | The basic metal-free phthalocyanine has the formula C₃₂H₁₈N₈. jchemrev.comwikipedia.org |

| Stability | Exceptional thermal and chemical stability, resistant to strong acids and bases. jchemrev.comjchemrev.com |

| Optical Properties | Strong absorption in the red region of the visible spectrum (Q-band) around 600-700 nm. jchemrev.comwikipedia.org |

| Versatility | The central metal and peripheral substituents can be widely varied to tune properties. jchemrev.comresearchgate.net |

Distinctive Characteristics and Research Relevance of Peripherally Substituted Chloro-Phthalocyanines

The introduction of substituents onto the periphery of the phthalocyanine ring is a key strategy for modifying its intrinsic properties. researchgate.net Halogenation, particularly chlorination, has proven to be a highly effective method for tuning the electronic characteristics of these macrocycles.

The primary effect of adding electron-withdrawing chlorine atoms to the phthalocyanine core is the lowering of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This modification directly impacts the material's semiconductor properties. For instance, the conductivity of copper phthalocyanine tetra-substituted with chlorine (CuPcCl₄) is approximately four orders of magnitude higher than that of the unsubstituted CuPc. nih.gov

Furthermore, the position and number of chloro-substituents influence the molecular packing in the solid state, which is critical for charge transport in electronic devices. nih.gov The introduction of multiple chlorine atoms can lead to changes in film morphology, from polycrystalline to amorphous, depending on deposition conditions. nih.govmdpi.com This structural control is vital for fabricating active layers in molecular electronic devices like organic field-effect transistors (OFETs). nih.gov The research relevance of chloro-substituted phthalocyanines, therefore, lies in their potential to create more efficient and stable organic semiconductors. nih.govresearchgate.net

Overview of Key Research Paradigms for Chloro-29H,31H-phthalocyanine

Research concerning Chloro-29H,31H-phthalocyanine, a specific peripherally monosubstituted metal-free phthalocyanine, and its derivatives, follows several key paradigms.

Synthesis and Characterization: A fundamental research area involves the development of efficient synthesis routes. One reported method describes the synthesis of 29H,31H-phthalocyanine at low temperatures using lithium diisopropylamide as a nucleophile. researchgate.netresearchgate.net Following synthesis, comprehensive characterization is performed using techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm the molecular structure and morphology. researchgate.net

Electronic and Optical Properties: Studies investigate the fundamental electronic and optical properties of chloro-substituted phthalocyanines. This includes UV-visible spectroscopy to determine optical band gaps and fluorescence analysis. nih.govresearchgate.net Such research has shown that the metal atom at the center of chlorinated phthalocyanines has a determining effect on the properties of the resulting semiconductor films. nih.govresearchgate.net

Device Applications: A significant research driver is the application of these materials in organic electronic devices. Chlorinated metallophthalocyanines have been studied as organic semiconductors and as buffer layers in such devices. nih.govresearchgate.net The goal is to correlate the structural, morphological, and electrical properties to optimize device performance for use in organic optoelectronics. nih.govworldscientific.com

Biological and Therapeutic Investigations: While many studies focus on metallated chloro-phthalocyanines, the metal-free 29H,31H-Phthalocyanine has also been investigated for its biological activity. Research has explored its anti-cancer and anti-bacterial properties. For example, treatment with 29H,31H-Phthalocyanine was found to significantly decrease the growth and proliferation of human colorectal carcinoma (HCT-116) and human cervical (HeLa) cancer cells. researchgate.netdntb.gov.ua

Contextualization within Metal-Free Phthalocyanine Chemistry

Chloro-29H,31H-phthalocyanine is a member of the metal-free phthalocyanine (H₂Pc) family. uni.lu Metal-free Pcs are important both as final products and as precursors for the synthesis of metallophthalocyanines (MPcs). jchemrev.comworldscientific.com The chemistry of H₂Pcs has its own distinct characteristics.

The synthesis of metal-free Pcs can be more challenging than that of their metal-containing counterparts. researchgate.net However, various methods have been developed, including facile solvothermal routes that allow for the one-step synthesis of H₂Pc crystals with controllable structures. nih.gov

Photophysically, metal-free phthalocyanines exhibit distinct properties. Compared to many metallated versions, they often show higher fluorescence quantum yields. mdpi.com The two hydrogen atoms in the central cavity reduce the molecule's symmetry from D₄h (in many MPcs) to D₂h, which affects the electronic transitions and resulting spectra. photochemcad.com

Structure

3D Structure

Properties

CAS No. |

80935-96-2 |

|---|---|

Molecular Formula |

C32H17ClN8 |

Molecular Weight |

549.0 g/mol |

IUPAC Name |

32-chloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C32H17ClN8/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32/h1-15H,(H2,34,35,36,37,38,39,40,41) |

InChI Key |

CJVIJSBNZVSZNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=NC(=NC7=NC(=NC2=N3)C8=CC=CC=C87)C9=C6C(=CC=C9)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Chloro 29h,31h Phthalocyanine

Strategies for Macrocycle Formation of Chloro-29H,31H-phthalocyanine

The core of Chloro-29H,31H-phthalocyanine synthesis lies in the macrocyclization reaction, where four isoindoline (B1297411) units, derived from chlorophthalonitrile precursors, are linked together. Various strategies have been developed to achieve this transformation, ranging from high-temperature bulk reactions to more controlled, low-temperature approaches.

The most common and established method for synthesizing phthalocyanines, including chloro-derivatives, is the cyclotetramerization of corresponding phthalonitrile (B49051) precursors. dcu.ie This reaction involves heating four molecules of a substituted phthalonitrile, which condense to form the phthalocyanine (B1677752) ring system. For the synthesis of metal-free Chloro-29H,31H-phthalocyanine, the reaction is typically carried out in a high-boiling point alcohol, such as pentanol (B124592) or 2-N,N-dimethylaminoethanol (DMAE), in the presence of a strong base. core.ac.uk The base, often a lithium alkoxide formed in situ, facilitates the initial nucleophilic attack that initiates the cyclization cascade. researchgate.net

The specific chloro-substituted phthalocyanine obtained depends directly on the precursor used. For example:

Tetrachlorophthalocyanines: The cyclotetramerization of a monochlorophthalonitrile, such as 3-chlorophthalonitrile (B1587263) or 4-chlorophthalonitrile (B101201), results in a tetrasubstituted phthalocyanine. However, because the starting material is unsymmetrical, the reaction yields a statistical mixture of four constitutional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, and Cₛ symmetry). acs.orgthieme-connect.com

Octachlorophthalocyanines: Using a dichlorophthalonitrile precursor, such as 4,5-dichlorophthalonitrile, leads to the formation of a symmetrically substituted octachloro-29H,31H-phthalocyanine. nih.gov

Hexadecachlorophthalocyanine: The tetramerization of tetrachlorophthalonitrile (B161213) produces the fully chlorinated hexadecachloro-29H,31H-phthalocyanine.

A common procedure involves refluxing the chlorophthalonitrile with a metal alkoxide, which first forms a metal-containing phthalocyanine intermediate. Subsequent treatment with a strong acid removes the central metal ion to yield the metal-free 29H,31H-phthalocyanine. dcu.ie

Table 1: Conventional Synthesis of Chloro-Substituted Phthalocyanines from Phthalonitrile Precursors

| Precursor | Reagents/Conditions | Product | Notes |

| 4-Chlorophthalonitrile | Lithium/pentanol, reflux | Mixture of tetrachloro-29H,31H-phthalocyanine isomers | Forms a statistical mixture of four constitutional isomers. acs.orgthieme-connect.com |

| 4,5-Dichlorophthalonitrile | DBU, pentanol, reflux | 2,3,9,10,16,17,23,24-Octachloro-29H,31H-phthalocyanine | Leads to a single, symmetrically substituted product. nih.gov |

| 3-Nitrophthalonitrile | K₂CO₃, phenol (B47542) (to form phenoxy intermediate), followed by cyclotetramerization | Tetraphenoxyphthalocyanine | Demonstrates a common strategy where a nitro- or chloro-phthalonitrile is first converted to another derivative before cyclization. thieme-connect.com |

While high-temperature methods are effective, they can limit the introduction of thermally sensitive functional groups. Consequently, research has focused on developing low-temperature synthetic routes, which often provide better control and higher purity. These methods can be applied to the synthesis of chloro-substituted phthalocyanines.

One successful approach involves the use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent at temperatures much lower than conventional methods. acs.org Another facile method employs lithium diisopropylamide (LDA) as a nucleophile to initiate the reaction from phthalonitriles at ambient or even lower temperatures. researchgate.net This technique was demonstrated for the synthesis of 29H,31H-phthalocyanine and its derivatives. researchgate.netresearchgate.net

Other low-temperature strategies that have been explored for general phthalocyanine synthesis and are applicable to chloro-derivatives include:

UV Irradiation: The formation of phthalocyanine from phthalonitrile can be induced at room temperature by UV light, a condition under which no reaction occurs in the dark. researchgate.netrsc.org

Electrochemical Synthesis: Direct electrochemical procedures can be used for the tetramerization of substituted phthalonitriles at relatively low temperatures (25–125°C). researchgate.net

These mild-temperature syntheses are significant for designing and creating new phthalocyanine derivatives with complex functionalities. thieme-connect.com

Table 2: Comparison of Low-Temperature Synthesis Methods

| Method | Key Reagents/Conditions | Temperature Range | Advantages |

| LDA-Initiated Synthesis | Lithium diisopropylamide (LDA) | Ambient or lower | Facile, low reactant consumption. researchgate.net |

| DBU-Catalyzed Synthesis | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in alcohol | Mild temperatures (e.g., 37 °C) | Convenient, easy to adopt in standard labs. acs.orgthieme-connect.com |

| UV-Irradiation | Phthalonitrile, solvent, UV light | Room temperature | Avoids thermal degradation of sensitive groups. researchgate.netrsc.org |

| Electrochemical Method | Sacrificial metal anode, ethanol | 25–125 °C | Controlled synthesis of metal complexes. researchgate.net |

The statistical cyclotetramerization of asymmetrically substituted precursors like 3- or 4-chlorophthalonitrile inevitably leads to a mixture of four constitutional isomers (C₄ₕ, D₂ₕ, C₂ᵥ, Cₛ), which are often difficult to separate. acs.org This isomeric complexity can be a significant drawback for applications where a single, well-defined molecular structure is required.

To address this, methods for the directed synthesis of specific isomers have been developed. One of the most effective strategies is the "subphthalocyanine route". In this approach, three molecules of a phthalonitrile are first cyclotrimerized in the presence of a boron trihalide (e.g., BCl₃) to form a subphthalocyanine (B1262678) (SubPc). researchgate.net This smaller, bowl-shaped macrocycle can then be reacted with a 1,3-diiminoisoindoline (B1677754) derivative in a "ring expansion" reaction to yield a single, unsymmetrical A₃B-type phthalocyanine. By using a chloro-substituted phthalonitrile to form the SubPc and a different diiminoisoindoline, one can control the final substitution pattern.

Another strategy involves a stepwise condensation on a polymer support, which allows for the controlled addition of different phthalonitrile units. cdnsciencepub.com While effective, this method can be laborious for large-scale preparations. For certain substitution patterns, steric hindrance can also be used to favor the formation of one isomer over others. For instance, bulky substituents at the α-positions (adjacent to the fusion point of the benzene (B151609) ring to the isoindoline core) can hinder the formation of more crowded isomers. core.ac.ukacs.org

Purification and Isolation Techniques for High-Purity Chloro-29H,31H-phthalocyanine

The purification of Chloro-29H,31H-phthalocyanine is a critical step, particularly when the synthesis results in a mixture of isomers or contains unreacted starting materials and side products. The strong aggregation tendency of the planar phthalocyanine molecules can complicate the purification process. cdnsciencepub.com

Standard column chromatography on silica (B1680970) gel or alumina (B75360) is the most common purification method. thieme-connect.com The choice of eluent is crucial and often involves a gradient of solvents, such as toluene (B28343) and chloroform, to separate the components based on their polarity. researchgate.netcdnsciencepub.com For less soluble phthalocyanines, a soxhlet extraction might be necessary to remove soluble impurities.

When dealing with isomeric mixtures, separation can be exceptionally challenging. High-performance liquid chromatography (HPLC), often in reverse-phase mode, can be used to monitor the purity of fractions and, in some cases, to perform the separation on an analytical or semi-preparative scale. cdnsciencepub.com

An innovative approach to purification leverages the aggregation properties of phthalocyanines. Phthalocyanine-modified silica gels have been developed as a stationary phase. The idea is that the immobilized phthalocyanines can selectively interact with specific isomers in the mobile phase through aggregation, thus enhancing the chromatographic separation. cdnsciencepub.com For highly chlorinated phthalocyanines, which are often sparingly soluble, purification may involve "acid pasting," where the crude product is dissolved in concentrated sulfuric acid and then precipitated by pouring the solution into ice water. This process helps to remove acid-insoluble impurities.

Green Chemistry Principles in Chloro-29H,31H-phthalocyanine Synthesis

In recent years, there has been a significant push to incorporate the principles of green chemistry into phthalocyanine synthesis to reduce environmental impact and improve safety. cnr.it These principles are directly applicable to the synthesis of chloro-substituted derivatives.

Key areas of development include:

Greener Solvents: Traditional syntheses often use high-boiling, hazardous organic solvents. Research has focused on replacing these with more benign alternatives like glycerol (B35011) or anisole (B1667542). mdpi.com Water has also been used as a green solvent for specific reactions, such as the one-pot polycondensation of cobalt phthalocyanines. rsc.org

Solvent-Free Synthesis: A significant advancement is the use of mechanochemistry, where the reaction is carried out by ball-milling the solid reactants. This approach can drastically reduce or even eliminate the need for a solvent. aalto.fi For example, the solid-state synthesis of tetra-tert-butylphthalocyanine was achieved by ball-milling and aging, reducing the amount of the hazardous solvent DMAE by up to 100-fold. aalto.fi

Energy Efficiency: Switching from conventional thermal heating to microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings. acs.org

Atom Economy: The synthesis of phthalocyanines from phthalonitrile precursors generally has a higher atom economy compared to routes starting from phthalic anhydride (B1165640), as fewer atoms are lost in byproducts. mdpi.com

These greener methods not only reduce waste and hazard but can also lead to improved yields and easier purification, making the synthesis of Chloro-29H,31H-phthalocyanine more sustainable. aalto.fi

Table 3: Green Synthetic Approaches for Phthalocyanines

| Green Principle | Approach | Example | Reference |

| Safer Solvents | Replacement of hazardous solvents | Using glycerol or anisole instead of DMAE or nitrobenzene. | mdpi.com |

| Waste Prevention | Solvent-free reaction | Ball-milling of solid reactants (mechanochemistry). | aalto.fi |

| Energy Efficiency | Alternative energy source | Use of microwave irradiation instead of conventional heating. | acs.org |

| Atom Economy | Choice of precursors | Using phthalonitrile instead of phthalic anhydride and urea. | mdpi.com |

Advanced Spectroscopic and Photophysical Investigations of Chloro 29h,31h Phthalocyanine

Electronic Absorption and Emission Characteristics

The electronic spectrum of Chloro-29H,31H-phthalocyanine is characterized by two principal absorption regions: the Soret-band (or B-band) in the ultraviolet region and the Q-band in the visible region. nih.govresearchgate.net These absorptions are due to π–π* transitions within the highly conjugated 18π-electron macrocycle. optica.orgjchemrev.com The central aluminum atom and the axial chlorine ligand influence the precise energies of these transitions. cyberleninka.ru

The Q-band, which is of primary interest for many applications, is an intense absorption typically located in the 600–700 nm range. nih.gov This band arises from the electronic transition from the highest occupied molecular orbital (HOMO), designated as a1u, to the lowest unoccupied molecular orbital (LUMO), designated as eg. nih.govresearchgate.net The Soret-band, found at higher energies (around 300-500 nm), is attributed to transitions from deeper π orbitals (a2u) to the same eg LUMO. nih.govresearchgate.net

In a typical solvent like ethanol, the Q-band of monomeric AlClPc exhibits a sharp, intense peak around 1.85 eV (approximately 670 nm). frontiersin.org The exact position and intensity of both the Q-band and Soret-band are sensitive to the molecular environment, including the solvent and the aggregation state of the molecules. nih.govcyberleninka.ru

Table 1: Characteristic Absorption Bands of Chloro-29H,31H-phthalocyanine

| Band | Transition | Typical Wavelength Range (nm) | Description |

| Q-Band | a1u (π) → eg (π) | 600 - 700 | Intense absorption in the red/near-IR region, responsible for the characteristic blue-green color. Crucial for photodynamic and photovoltaic applications. nih.govnih.gov |

| Soret-Band | a2u (π) → eg (π) | 300 - 500 | Strong absorption in the UV/blue region of the spectrum. nih.govresearchgate.net |

Upon absorption of light, the excited Chloro-29H,31H-phthalocyanine molecule can relax through several pathways, including fluorescence and phosphorescence. Fluorescence is the emission of a photon from the first excited singlet state (S₁), while phosphorescence is emission from the first excited triplet state (T₁). These emission properties are critical for applications like fluorescence imaging and photodynamic therapy. universityofgalway.ienih.gov

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, are key parameters. For phthalocyanine (B1677752) derivatives, these values are highly dependent on the central metal ion and the molecular environment. researchgate.net While specific, highly-cited values for Chloro-29H,31H-phthalocyanine are varied across literature depending on the solvent and purity, related metal phthalocyanines are used as standards for comparison. For example, zinc phthalocyanine (ZnPc) in DMF is often used as a reference with a fluorescence quantum yield of 0.3. researchgate.net The excited-state recombination time for chloroaluminum phthalocyanine in solution has been determined to be approximately 7 ns. optica.org

Triplet quantum yields (ΦT) are also significant, particularly for applications relying on the generation of singlet oxygen, as the triplet state is the precursor. For some peripherally substituted gallium and indium phthalocyanines, triplet quantum yields can be as high as 0.89 in DMF and 0.93 in DMSO, with a corresponding decrease in fluorescence quantum yield. researchgate.net

Table 2: Representative Photophysical Parameters for Metal Phthalocyanines (Illustrative)

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Fluorescence Lifetime (τF) |

| Chloroaluminum Phthalocyanine | Solution | - | - | ~7 ns optica.org |

| ZnPc (Standard) | DMF | 0.30 researchgate.net | 0.58 researchgate.net | - |

| GaPc derivative | DMF | 0.012 - 0.2 researchgate.net | 0.54 - 0.89 researchgate.net | - |

| InPc derivative | DMSO | 0.012 - 0.2 researchgate.net | 0.65 - 0.93 researchgate.net | - |

Note: Data for GaPc and InPc derivatives are provided for context on the range of values observed in similar compounds.

The optical properties of Chloro-29H,31H-phthalocyanine are profoundly influenced by its immediate environment. rsc.org Solvatochromism, the change in color of a chemical substance with the polarity of the solvent, is observed due to interactions between solvent molecules and the phthalocyanine macrocycle, particularly with the central metal atom. nih.govcyberleninka.ru For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) can coordinate with the central aluminum atom, influencing the electronic transitions and keeping the molecule in a monomeric state. cyberleninka.ru In contrast, the introduction of water into a DMF solution can induce aggregation. cyberleninka.ruresearchgate.net

Phthalocyanines have a strong tendency to self-aggregate in solution due to π-π stacking interactions between the aromatic macrocycles. cyberleninka.ruresearchgate.net This aggregation leads to significant changes in the absorption spectrum. nih.gov Based on exciton (B1674681) theory, aggregates are classified as H-type (face-to-face) or J-type (head-to-tail). researchgate.netnih.gov

H-aggregates typically result in a blue-shift of the Q-band compared to the monomer. researchgate.net

J-aggregates cause a red-shift of the Q-band. cyberleninka.ruresearchgate.net

The formation of these aggregates often leads to a decrease in fluorescence quantum yield, a phenomenon known as fluorescence quenching, and a shortening of the triplet state lifetime. nih.govmdpi.com Controlling aggregation is therefore crucial for optimizing the photophysical properties for specific applications. cyberleninka.ruresearchgate.net For example, in pure DMF, AlClPc exists completely in its monomeric form, but adding water leads to the formation of dimers and higher-order aggregates. cyberleninka.ruresearchgate.net

Ultrafast Photodynamics and Excited State Relaxation Processes

Understanding the fate of the absorbed light energy on extremely short timescales is essential for harnessing the photophysical properties of Chloro-29H,31H-phthalocyanine. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, allow for the direct observation of the initial events following photoexcitation. scispace.comrsc.org

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful pump-probe technique used to monitor the evolution of excited states with sub-picosecond resolution. rsc.orgresearchgate.net Studies on colloidal particles of Chloro-29H,31H-phthalocyanine have revealed complex initial excited-state dynamics occurring within the first picosecond after excitation. scispace.com

Immediately following excitation, processes such as vibrational energy relaxation and internal conversion occur. lu.sescispace.com In aggregated forms, excitation energy transfer between different molecular species or crystal forms can also take place on this ultrafast timescale. lu.se For instance, experiments have shown a spectral evolution that can be described by a blue-shift of the excited-state absorption, occurring with a relaxation time of approximately 1 picosecond. scispace.com This is associated with vibrational relaxation and internal conversion processes following excitation. scispace.com In some metal phthalocyanines, evidence suggests that ultrafast intersystem crossing from the singlet to the triplet state can occur on a sub-picosecond timescale (e.g., ~500 fs in copper phthalocyanine films). rsc.org

Time-resolved fluorescence anisotropy is a technique that provides information about the size, shape, and rotational motion of fluorescent molecules in solution. sif.ittechnoinfo.ru It works by exciting a sample with vertically polarized light and then measuring the parallel and perpendicular components of the fluorescence emission over time. technoinfo.ru The calculated anisotropy decay reflects how quickly the molecule reorients itself, which is related to its rotational correlation time.

For Chloro-29H,31H-phthalocyanine, such studies can reveal its rotational dynamics in different solvent environments. Picosecond excitation-probe measurements have determined a reorientational time of 7 ps for this molecule in solution. optica.org This rapid reorientation is characteristic of a relatively large, planar molecule undergoing rotational diffusion in a low-viscosity solvent. These measurements are crucial for understanding local microviscosity and molecular interactions in solution.

Vibrational and Resonance Raman Spectroscopic Analysis

Vibrational spectroscopy, particularly Raman and Resonance Raman (RR) spectroscopy, provides significant insights into the molecular structure and bonding of Chloro-29H,31H-phthalocyanine. These techniques probe the vibrational modes of the molecule, which are sensitive to the geometry of the phthalocyanine macrocycle, the nature of the central metal ion, and intermolecular interactions. researchgate.net

In Chloro-29H,31H-phthalocyanine, the Raman spectrum is dominated by vibrations associated with the conjugated 18π-electron system of the phthalocyanine ring. The resonant enhancement effect, achieved when the excitation laser wavelength is close to an electronic absorption band (like the Q-band), allows for the selective amplification of specific vibrational modes coupled to that electronic transition. researchgate.net This selectivity is crucial for obtaining well-defined and intense spectral bands.

Key findings from vibrational studies on metallophthalocyanines, including chloro-metal derivatives, indicate that certain spectral regions are particularly informative:

Fingerprint Region (1350-1550 cm⁻¹): This region is highly sensitive to the central metal ion. rsc.orgresearchgate.net The vibrational modes in this area involve significant stretching of the C-N bonds within the pyrrole (B145914) rings and at the meso-positions. The frequency of a prominent band around 1530 cm⁻¹ is known to be influenced by the specific metal complexed within the phthalocyanine cavity. researchgate.net

Axial Ligand Influence: The presence of the axial chloro ligand in Chloro-29H,31H-phthalocyanine also influences the vibrational spectrum, although its direct vibrational signature (Al-Cl stretch) is typically observed at very low frequencies in the far-infrared region and is weak in Raman spectra. However, its coordination to the aluminum center affects the electronic structure and symmetry of the macrocycle, which can indirectly alter the frequencies and intensities of the ring-based vibrations.

The analysis of these vibrational modes provides a detailed structural characterization of the molecule. The table below lists representative Raman active modes observed for metallophthalocyanines, which are characteristic for Chloro-29H,31H-phthalocyanine.

Representative Raman Vibrational Modes for Metallophthalocyanines

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Significance |

|---|---|---|

| ~1530 | C-N (Pyrrole) Stretching | Highly sensitive to the central metal ion; considered a fingerprint band. researchgate.net |

| ~1450 | C-C (Benzene Ring) Stretching | Relates to the peripheral benzene (B151609) rings of the macrocycle. |

| ~1340 | C-N (Aza Bridge) Stretching | Associated with the nitrogen atoms linking the pyrrole units. |

| ~750 | Macrocycle Breathing/Deformation | Involves symmetric expansion and contraction of the entire Pc ring. |

| ~680 | Macrocycle In-Plane Deformation | Corresponds to distortions of the phthalocyanine skeleton. |

Circular Dichroism and Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful tool for elucidating the electronic structure of phthalocyanines. It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. For highly symmetric molecules like phthalocyanines, MCD spectra provide critical information that can resolve overlapping transitions and determine the magnetic moments of excited states. andreas-schrimpf.de

The electronic absorption spectrum of Chloro-29H,31H-phthalocyanine, like other metallophthalocyanines with D4h symmetry, is characterized by two primary transitions: the intense Q-band in the visible region (~600-700 nm) and the Soret (or B) band in the near-UV region (~300-400 nm). These arise from π-π* transitions within the macrocycle.

Q-Band Analysis: The Q-band originates from the electronic transition from the highest occupied molecular orbital (HOMO) of a1u symmetry to the lowest unoccupied molecular orbital (LUMO) of eg symmetry (a1u → eg). acs.orgnih.gov Because the eg orbital is degenerate, the resulting excited state is also degenerate. In MCD spectroscopy, this degeneracy gives rise to a characteristic derivative-shaped "A-term" signal. acs.orgnih.gov Computational and experimental studies on similar metallophthalocyanines confirm that the Q-band region consists of a single positive A-term, which is a hallmark of the D4h symmetry of the phthalocyanine ring. acs.orgnih.gov

Soret Band Analysis: The Soret band is more complex, resulting from transitions to higher-energy degenerate excited states, primarily involving the 2a2u → 2eg and 1a2u → 2eg one-electron excitations. acs.orgnih.gov The MCD spectrum in this region is typically dominated by two transitions with positive A-term character and two with negative B-term character. acs.orgnih.gov B-terms arise from the magnetic field-induced mixing of electronic states.

By analyzing the signs and shapes of the MCD signals (A- and B-terms), researchers can unambiguously assign electronic transitions and probe the orbital angular momentum of the excited states, confirming theoretical models of the electronic structure of the phthalocyanine macrocycle. cdnsciencepub.com

Nonlinear Optical Absorption and Refraction Studies

Chloro-29H,31H-phthalocyanine is part of the broader class of phthalocyanine compounds known for their significant third-order nonlinear optical (NLO) properties. These properties are rooted in the extensive two-dimensional π-electron delocalization across the macrocycle. researchgate.net The architectural flexibility of phthalocyanines allows for the tuning of their NLO response by modifying the central metal atom and peripheral substituents. researchgate.net The presence of a central metal ion with an axial ligand, such as in Chloro-29H,31H-phthalocyanine, has been found to yield larger NLO absorption coefficients compared to analogues without such ligands. researchgate.net

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (σ₂). Phthalocyanines are of significant interest for applications requiring large 2PA cross-sections.

Studies have measured the 2PA cross-section for various metallophthalocyanines. For Chloroaluminum phthalocyanine (the same compound as Chloro-29H,31H-phthalocyanine), the 2PA cross-section has been evaluated using femtosecond lasers. These measurements provide insight into the molecule's potential for applications that rely on two-photon excitation. The values are often compared with those of other phthalocyanines to understand the role of the central metal and substituents.

Two-Photon Absorption (2PA) Cross-Sections of Selected Phthalocyanines

| Compound | Excitation Wavelength (nm) | 2PA Cross-Section (σ₂) (GM)¹ | Reference |

|---|---|---|---|

| Chloroaluminum Phthalocyanine (AlPcCl) | 800 | ~7.8 | nih.gov |

| Zinc Tetrasulfophthalocyanine (ZnPcS₄) | 800 | 28.6 ± 0.72 | nih.gov |

| Copper Phthalocyanine (CuPc) Nanoparticles | 800 | ~48 | mrs-j.org |

| Nickel Phthalocyanine (NiPc) Nanoparticles | 820 | ~65 | mrs-j.org |

¹ 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensors and human eyes from high-intensity laser radiation. Phthalocyanines, including Chloro-29H,31H-phthalocyanine, are considered highly promising optical limiting materials. scispace.com

The primary mechanism responsible for the optical limiting behavior in many phthalocyanines is reverse saturable absorption (RSA). researchgate.netdtic.mil RSA is an excited-state absorption process that occurs in molecules where the absorption cross-section of an excited state (e.g., the first excited singlet state, S₁, or the first triplet state, T₁) is significantly larger than that of the ground state (S₀).

For Chloro-29H,31H-phthalocyanine derivatives, studies using nanosecond laser pulses have demonstrated effective optical limiting performance. researchgate.net The process can be described by a five-level energy model:

Upon irradiation with an intense laser pulse, the molecule is excited from the ground state (S₀) to the first excited singlet state (S₁).

From S₁, the molecule can either relax back to S₀ or undergo intersystem crossing to the lower-energy but long-lived first triplet state (T₁).

Because the absorption cross-sections of the excited states (σₑₓ for S₁→Sₙ and σₜ for T₁→Tₙ) are greater than the ground state absorption cross-section (σ₀), the material absorbs subsequent photons more strongly.

This increased absorption at high input fluences leads to a decrease in transmittance, thus "limiting" the output light intensity.

The effectiveness of RSA depends on the ratio of the excited-state to ground-state absorption cross-section (σₑₓ/σ₀) and the lifetime of the excited states. researchgate.net The long lifetime of the triplet state in phthalocyanines makes the T₁→Tₙ transition particularly important for optical limiting with nanosecond laser pulses. Research on a soluble chloroaluminum phthalocyanine derivative confirmed that its strong optical limiting performance is attributable to the RSA mechanism. researchgate.net

Electrochemical Behavior and Charge Transfer Dynamics of Chloro 29h,31h Phthalocyanine

Cyclic Voltammetry and Redox Potential Analysis

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of phthalocyanines. These macrocycles can undergo multiple electron transfer reactions, which can be either metal-centered or ring-centered. The electrochemical activity of metal-free phthalocyanines is attributed to the frontier molecular orbitals of the macrostructure. Oxidation involves the removal of electrons from the Highest Occupied Molecular Orbital (HOMO), while reduction is the addition of electrons to the Lowest Unoccupied Molecular Orbital (LUMO).

For phthalocyanine (B1677752) derivatives, the redox potentials are influenced by both the central metal ion and the peripheral substituents. In a study on 5-chloroquinolin-8-yloxy substituted iron(II) and oxo-titanium(IV) phthalocyanines, the compounds displayed quasi-reversible, one-electron redox processes. The metal-free precursor in this study exhibited two reduction waves and two oxidation waves, which are characteristic of the phthalocyanine ring itself. nih.gov

A representative analysis of a related chloro-substituted phthalocyanine in dichloromethane (B109758) (DCM) revealed distinct redox events. The data from these analyses provide insight into the electronic structure of the molecule.

Table 1: Redox Potentials of a Chloroquinoline Substituted Metal-Free Phthalocyanine

| Process | Potential (V) vs. Ag/AgCl | Description |

|---|---|---|

| Reduction 1 (R1) | -0.70 | Quasi-reversible, one-electron |

| Reduction 2 (R2) | -1.19 | Quasi-reversible, one-electron |

| Oxidation 1 (O1) | 0.68 | One-electron |

| Oxidation 2 (O2) | 1.17 | One-electron |

Data derived from a study on a chloroquinoline substituted phthalocyanine, providing an example of the typical redox behavior. nih.gov

These potentials indicate the energy levels of the HOMO and LUMO, which are critical for understanding charge injection and transport in devices. The separation between the first oxidation and first reduction potential provides an electrochemical estimate of the HOMO-LUMO gap.

Electron and Hole Transport Mechanisms

Phthalocyanines are utilized as both hole-transporting and electron-transporting materials in organic electronics, a property largely dictated by their molecular stacking and the energy levels of their frontier orbitals. nih.govnih.gov The π-π stacking of the macrocycles is crucial for facilitating efficient vertical charge transport. nih.govnih.gov The introduction of chloro substituents can modify these properties. For instance, chloro-substitution has been shown to enhance conductivity in some cases; the conductivity of copper tetrachlorophthalocyanine (CuPcCl₄) pellets is approximately four orders of magnitude higher than that of unsubstituted copper phthalocyanine (CuPc). rsc.org

A study on thin films of a related compound, chloroaluminum phthalocyanine (ClAlPc), provided significant insights into both electron and hole transport. Unusually high electron mobilities were observed in these films without requiring special treatments. rsc.org The charge carrier mobilities were found to be comparable for both electrons and holes. rsc.org The transport mechanism in these materials is often described by a formalism that accounts for disorder, with key parameters being the positional disorder (Σ) and the energetic disorder (σ).

Table 2: Disorder Parameters for Hole and Electron Transport in Chloroaluminum Phthalocyanine (ClAlPc) Thin Films

| Charge Carrier | Positional Disorder (Σ) | Energetic Disorder (σ) |

|---|---|---|

| Hole | - | Similar for holes and electrons |

| Electron | Markedly increased (18% larger than for holes) | Similar for holes and electrons |

This table illustrates the differences in the transport environment for holes and electrons in ClAlPc thin films, suggesting distinct charge transport sites. rsc.org

The data suggests that while the energetic landscape (σ) is similar for both charge carriers, the positional disorder (Σ) is significantly larger for electrons, which may reflect differences in the specific molecular sites involved in electron and hole transport. rsc.org

Spectroelectrochemical Studies of Redox States

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide a more complete analysis of electron transfer reactions by identifying the intermediates and products formed. digitellinc.com This technique is particularly valuable for phthalocyanines, which exhibit rich redox behavior and distinct spectral changes in their different redox states. digitellinc.com

The electronic absorption spectrum of a phthalocyanine is characterized by two main features: the intense Q-band in the visible region (around 600–750 nm) and the Soret or B-band in the near-UV region (around 300–450 nm), both arising from π → π* electronic transitions. nih.gov When a phthalocyanine undergoes oxidation or reduction, these bands exhibit characteristic changes.

During electrochemical reduction or oxidation, new absorption bands corresponding to the radical anion (Pc³⁻), dianion (Pc⁴⁻), radical cation (Pc¹⁻), or dication (Pc⁰) species appear in the spectrum. These spectral changes allow for the unambiguous assignment of the redox processes observed in cyclic voltammetry. For example, the formation of the radical anion upon the first reduction is typically accompanied by a decrease in the intensity of the original Q-band and the appearance of new bands at different wavelengths. Spectroelectrochemical data can reveal the nature of the redox process and help clarify whether a particular process is pH-dependent. rsc.org

Photoelectrochemical Responses

Chloro-substituted metallophthalocyanines are photoactive and exhibit semiconductor properties, making them suitable for use in organic optoelectronic devices. rsc.orgrsc.org Their response to light is fundamental to applications such as photodiodes and solar cells. The chloride radical can act as an electron donor and a ligand, potentially facilitating charge transport through the formation of conduction channels. rsc.org

When a phthalocyanine film is illuminated, photons with energy exceeding the band gap can generate electron-hole pairs (excitons). The efficiency of photocurrent generation depends on the efficiency of exciton (B1674681) dissociation into free charge carriers and their subsequent transport to the electrodes. In single-layer devices fabricated with chloro-substituted metallophthalocyanines like InPcCl and AlPcCl, significant photocurrents have been observed under illumination. rsc.org

The photoresponse is influenced by the central metal, which affects the optical band gap and charge transport properties. For instance, in a study of various chloro-metallophthalocyanines, the lowest optical band gap was found for MnPcCl (1.67 eV). rsc.org The electrical conductivity of these materials also increases with temperature, which is characteristic of semiconductor behavior.

Table 3: Electrical Properties of a Device with a Chloro-Indium Phthalocyanine (InPcCl) Film

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Current | ~2.5 x 10⁻³ A | Under 100 mW/cm² illumination |

| Maximum Power | ~2.0 mW | Under 100 mW/cm² illumination |

| Electrical Conductivity | ~6.0 x 10⁻² S/cm | At 373 K |

Illustrative photoelectrochemical response data for a device based on a chloro-substituted phthalocyanine film. rsc.org

These photoactive properties suggest the potential for using chloro-phthalocyanines as active layers or buffer layers in organic optoelectronic devices. rsc.org

Interfacial Charge Transfer Processes in Heterojunctions

The performance of electronic devices based on phthalocyanines often depends on the charge transfer processes occurring at the interface between the phthalocyanine layer and another material (e.g., an electrode or another semiconductor), forming a heterojunction. rsc.orgmdpi.com Efficient charge separation and injection at these interfaces are critical for device functionality.

Upon photoexcitation of a phthalocyanine/semiconductor heterojunction, a charge transfer can occur across the interface. rsc.org This process is extremely fast, often occurring on a sub-picosecond timescale. For example, studies on copper phthalocyanine (CuPc)/MoS₂ heterojunctions revealed sub-picosecond photoinduced hole transfer and sub-320 fs electron transfer processes.

The mechanism of charge transfer (e.g., Type II or Z-scheme) depends on the energy level alignment of the materials at the interface. mdpi.com In a Type II heterojunction, photo-generated electrons move to the material with the lower conduction band, and holes move to the material with the higher valence band, leading to spatial separation of the charge carriers. This separation is crucial as it reduces the probability of electron-hole recombination, thereby enhancing the efficiency of processes like photocatalysis or photocurrent generation. rsc.orgmdpi.com The molecular orientation of the phthalocyanine molecules at the interface plays a significant role in the charge transfer dynamics. A "face-on" orientation, where the plane of the macrocycle is parallel to the substrate, can facilitate hole migration away from the interface, preserving the charge-separated state for longer durations.

Theoretical and Computational Investigations of Chloro 29h,31h Phthalocyanine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of phthalocyanine (B1677752) systems. researchgate.netresearchgate.net This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. DFT studies on phthalocyanines have successfully predicted molecular geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental findings. researchgate.netresearchgate.net For Chloro-29H,31H-phthalocyanine, DFT calculations can reveal how the presence of a chlorine atom influences the electron distribution and energy levels within the macrocyclic ring.

Ab initio calculations on related metallophthalocyanines have demonstrated that these molecules are highly covalent. electronicsandbooks.com Such studies reveal significant electron donation from the ligand to the metal and back-donation from the metal into the macrocycle, features that are critical to their electronic behavior. electronicsandbooks.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, defining the frontier orbitals of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov

DFT calculations are extensively used to determine the energies of these frontier orbitals. For phthalocyanine derivatives, the HOMO-LUMO gap is a crucial factor in their semiconductor properties. nih.gov For instance, DFT calculations on metal-free phthalocyanine have estimated the HOMO-LUMO gap to be around 2.16 eV. researchgate.net In substituted phthalocyanines, the nature and position of the substituent can significantly tune this gap. Theoretical studies on chloro-substituted copper phthalocyanines have shown that the introduction of chlorine atoms tends to decrease the energy levels of both the HOMO and LUMO compared to the unsubstituted parent compound. nih.gov This effect is attributed to the electron-withdrawing nature of the chlorine substituent. Similar tuning of frontier orbital energies has been observed with fluorination, which can induce quasi-rigid shifts in the molecular orbital energies. chemrxiv.org

Molecular orbital analysis provides a detailed picture of the electron distribution within the molecule. In many phthalocyanines, the HOMO is of π-character and is primarily localized on the phthalocyanine ring, while the LUMO is also a π* orbital. researchgate.netchemrxiv.org

Table 1: Comparison of Calculated HOMO-LUMO Gaps for Various Phthalocyanines

| Compound | Computational Method | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| Metal-Free Phthalocyanine | DFT (B3LYP/6-311G) | 2.16 researchgate.net |

| Copper Phthalocyanine (CuPc) | DFT (PBE) | 1.12 aps.org |

| Copper Phthalocyanine (CuPc) | DFT (PBEh) | 2.33 aps.org |

When a molecule like Chloro-29H,31H-phthalocyanine is ionized to form a cation (by removing an electron) or an anion (by adding an electron), it possesses an unpaired electron, resulting in a net spin. DFT calculations can map the distribution of this unpaired spin across the molecule, known as the spin density. This information is vital for understanding the magnetic properties and reactivity of the ionic species.

In related metallophthalocyanine radicals, ab initio calculations have revealed a high degree of covalency and a phenomenon known as differential covalence. electronicsandbooks.com This means that the spin delocalization differs significantly between spin-up and spin-down electrons. For example, one spin state might be highly localized on the central metal atom, while the other is strongly delocalized onto the macrocycle ligand. electronicsandbooks.com This delocalization pattern, which can be precisely calculated, is crucial for interpreting experimental data from techniques like electron spin resonance (ESR) and understanding charge transport pathways in phthalocyanine-based materials. electronicsandbooks.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical properties of Chloro-29H,31H-phthalocyanine, such as its characteristic color and behavior upon light absorption, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose. nih.govresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption bands. researchgate.net

TD-DFT calculations on various phthalocyanines have been instrumental in assigning the prominent features of their UV-vis absorption spectra, namely the intense Q-band in the visible region (600-700 nm) and the Soret (or B) band in the near-UV region (300-400 nm). nih.govcyberleninka.ru These calculations can accurately predict the energies of these transitions and explain how they are affected by substitutions on the phthalocyanine ring or by the central metal atom. rsc.org For example, TD-DFT combined with Franck-Condon analysis has been successfully used to model the UV-vis spectrum of zinc phthalocyanine, finding an excitation energy of 1.88 eV for the Q-band's 0-0 transition in a vacuum, which agrees remarkably well with experimental data. nih.gov Furthermore, studies on zinc phthalocyanine dimers have shown that aggregation leads to a blueshift in the excited-state absorption bands, an effect that can be rationalized by the interaction between the transition dipole moments of the constituent monomers. rsc.orgrsc.org

Molecular Dynamics Simulations of Aggregation and Self-Assembly

Phthalocyanine molecules have a strong tendency to stack on top of one another, forming aggregates. researchgate.net This aggregation is driven by attractive π-π interactions between the flat macrocyclic rings and significantly influences the optical and electronic properties of the material. rsc.org Molecular dynamics (MD) simulations are a powerful computational tool used to study these dynamic processes of aggregation and self-assembly. osti.gov

MD simulations can model the behavior of multiple phthalocyanine molecules in a solvent over time, providing insights into the formation of dimers, trimers, and larger aggregates. rsc.orgosti.gov These simulations help to identify the most stable aggregate structures. For zinc phthalocyanine, DFT calculations on dimers and trimers suggest that stacked structures with a slight displacement are energetically favorable. rsc.org MD studies on related sulfonated phthalocyanines have used analyses like the radial distribution function (RDF) and root mean square deviation (RMSD) to confirm how factors like solvent polarity affect aggregation, with more polar solvents tending to decrease the formation of larger aggregates. osti.gov Understanding the self-assembly of Chloro-29H,31H-phthalocyanine is critical for controlling the structure and properties of thin films used in electronic devices. nih.gov

Quantum Chemical Predictions of Molecular Reactivity and Stability

Quantum chemical calculations offer significant predictive power regarding the reactivity and stability of molecules. The high thermal and chemical stability of the phthalocyanine macrocycle is one of its defining features. nih.govchemrxiv.org Computational methods can quantify this stability and predict how it is altered by functionalization.

Global reactivity descriptors, derived from DFT calculations, are used to predict molecular reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com

By calculating these descriptors for Chloro-29H,31H-phthalocyanine, one can predict its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. For example, molecular orbital calculations on zinc phthalocyanine polymers connected by conjugated ligands have shown that such structures can result in a small energy gap, indicating high reactivity and potential as conductive materials. nih.gov These theoretical predictions are invaluable for the rational design of new phthalocyanine-based materials with tailored properties for specific applications. nih.gov

Functionalization and Derivatization Strategies for Chloro 29h,31h Phthalocyanine

Peripheral Substitution Reactions to Modulate Electronic and Optical Properties

Peripheral substitution is a powerful tool to fine-tune the electronic and optical properties of the Chloro-29H,31H-phthalocyanine macrocycle. The introduction of electron-donating or electron-withdrawing groups directly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission spectra.

The introduction of chloro substituents on the periphery of phthalocyanine (B1677752) macrocycles has been shown to impact their photophysical properties. An increase in the number of chloro groups can lead to a decrease in the fluorescence quantum yield and an increase in the singlet oxygen quantum yield, a phenomenon consistent with the heavy-atom effect nih.gov. However, increased chloro substitution can also enhance the tendency for aggregation, which may negatively affect photodynamic activity nih.gov. The introduction of bulky chloro-substituents can also lead to shifts in the vibrational modes of the molecule, specifically those related to C=C and C=N stretching and isoindole deformations nih.gov. These shifts are attributed to the inductive effects of the electron-withdrawing chlorine atoms nih.gov.

Furthermore, the position of the substituents is crucial. For instance, in related phthalocyanine systems, substituents at the α-positions have a more significant impact on the electronic spectra compared to those at the β-positions umich.edu. The introduction of bulky groups can force the substituents out of the plane of the phthalocyanine core, which can modulate the degree of electronic communication between the substituent and the macrocycle umich.edu.

| Substituent Type | Effect on Electronic/Optical Properties | Reference |

| Chloro groups | Decreased fluorescence quantum yield, increased singlet oxygen quantum yield | nih.gov |

| Electron-withdrawing groups (e.g., Cl) | Shifts in C=C and C=N stretching vibrations | nih.gov |

| Bulky groups | Can force substituents out of the macrocycle plane, altering electronic communication | umich.edu |

Strategies for Enhancing Solubility and Preventing Aggregation

A significant challenge in the application of Chloro-29H,31H-phthalocyanine is its inherent low solubility in common organic solvents and its strong tendency to aggregate in solution. Aggregation, driven by π-π stacking interactions between the planar macrocycles, can quench excited states and reduce the efficiency of processes like photodynamic therapy nih.gov. Several strategies have been developed to overcome these limitations.

One effective approach is the introduction of bulky substituents on the periphery of the phthalocyanine ring. These groups sterically hinder the close approach of the macrocycles, thereby preventing aggregation nih.gov. For instance, the presence of eight bulky perfluoroisopropyl groups on a zinc phthalocyanine was shown to prevent stacking and maintain a monomeric state in organic solutions nih.gov. Similarly, branched ether chains have been demonstrated to prevent the overlap of the inner rings of metallophthalocyanines worldscientific.com.

The choice of solvent also plays a critical role. While many phthalocyanines are poorly soluble in common solvents, they can exhibit better solubility in high-boiling point solvents like 1-chloronaphthalene (B1664548) and quinoline, or in strong acids like sulfuric acid researchgate.netresearchgate.net. The use of coordinating solvents can also help to prevent aggregation. For example, codeposition of cobalt phthalocyanine with an axially-coordinating polymer, poly(4-vinylpyridine), from dimethylformamide (DMF) was found to inhibit aggregate formation digitellinc.com. The interaction of polar aprotic solvents like DMF with the central metal atom can also contribute to higher solvation cyberleninka.ru.

Another strategy involves the formation of hybrid materials. For instance, the coordinating interaction of graphene with aluminum phthalocyanine chloride has been shown to prevent aggregation and stabilize the monomeric form cyberleninka.ru.

| Strategy | Mechanism | Example | Reference |

| Introduction of bulky substituents | Steric hindrance prevents π-π stacking | Perfluoroisopropyl groups | nih.gov |

| Use of specific solvents | Improved solvation and disruption of intermolecular forces | DMF, 1-chloronaphthalene | researchgate.netcyberleninka.ru |

| Co-deposition with coordinating polymers | Axial coordination to the central metal prevents stacking | Poly(4-vinylpyridine) | digitellinc.com |

| Formation of hybrid materials | Interaction with a substrate stabilizes the monomeric form | Graphene | cyberleninka.ru |

Covalent and Non-Covalent Functionalization Approaches

Both covalent and non-covalent functionalization strategies are employed to modify Chloro-29H,31H-phthalocyanine, enabling the attachment of various molecular entities to impart new functionalities.

Covalent functionalization involves the formation of strong, stable chemical bonds between the phthalocyanine core and the desired functional group. This can be achieved either by modifying a pre-formed phthalocyanine macrocycle or by starting with substituted precursors that are then cyclotetramerized researchgate.net. For example, carboxyl and sulfo groups can be introduced, which then serve as active sites for further covalent modifications wiley-vch.de. The synthesis of phthalocyanine-fullerene dyads, where the two moieties are covalently linked, has been extensively explored to study photoinduced electron transfer processes acs.org.

Non-covalent functionalization relies on weaker intermolecular interactions such as π-π stacking, hydrogen bonding, and van der Waals forces rug.nl. This approach is particularly useful for creating supramolecular systems where the electronic structure of the phthalocyanine is largely preserved researchgate.net. A common example is the non-covalent interaction of phthalocyanines with carbon nanotubes (CNTs). The delocalized π-system of the phthalocyanine allows it to adsorb onto the surface of CNTs through π-π stacking researchgate.netcnrs.fr. This type of functionalization has been used to develop hybrid materials for applications in field-effect transistors cnrs.fr. These non-covalent interactions can be either exohedral (on the outer surface of the nanotube) or endohedral (with the molecule inside the nanotube) rug.nl.

| Functionalization Type | Description | Key Interactions | Example | Reference |

| Covalent | Formation of stable chemical bonds | Covalent bonds | Pc-C60 dyads | acs.org |

| Non-covalent | Weaker intermolecular interactions | π-π stacking, van der Waals forces | Phthalocyanine-carbon nanotube hybrids | researchgate.netcnrs.fr |

Polymerization and Macromolecular Architectures Incorporating Chloro-29H,31H-phthalocyanine

Incorporating Chloro-29H,31H-phthalocyanine into polymeric structures offers a pathway to creating processable materials with controlled ordering of the phthalocyanine units rsc.org. These phthalocyanine-containing polymers can be classified based on how the macrocycle is integrated into the macromolecular structure.

Network polymers are formed when phthalocyanine precursors with multiple reactive sites are polymerized, leading to a cross-linked, three-dimensional structure. For instance, polymers have been prepared by the reaction of 1,2,4,5-benzenetetracarbonitrile with various metal salts researchgate.net.

Main-chain polymers feature the phthalocyanine macrocycle as an integral part of the polymer backbone. These are often synthesized by connecting the metal ions in the core of the phthalocyanine units with bivalent bridging ligands jchemrev.com.

Side-chain polymers have the phthalocyanine units attached as pendant groups to a pre-existing polymer backbone. This approach allows for a high degree of control over the properties of the resulting material by varying the nature of the polymer backbone and the density of the phthalocyanine side chains rsc.org.

In addition to these classifications, phthalocyanines can also be incorporated as end-groups on polymers or as the core of dendrimeric structures rsc.org. The covalent linkages in these polymeric systems can be used to control the spatial arrangement of the phthalocyanine units, which is crucial for their electronic and optical properties wiley-vch.de.

Supramolecular Assembly and Hierarchical Organization

The planar, aromatic nature of Chloro-29H,31H-phthalocyanine makes it an excellent building block for the construction of well-defined supramolecular assemblies and hierarchical structures frontiersin.orgnih.gov. These organized systems are formed through non-covalent interactions, such as π-π stacking, hydrogen bonding, and coordination bonds oup.com.

Phthalocyanine derivatives can self-assemble into columnar structures, which are of interest for their potential in one-dimensional energy and charge transport ru.nl. The introduction of specific functional groups can guide this self-assembly process. For example, phthalocyanines substituted with crown ether units can form organized assemblies in the presence of metal ions researchgate.net. Similarly, the attachment of long aliphatic tails can promote the formation of fibrous networks in solution, leading to the formation of supramolecular gels researchgate.net.

These supramolecular gels can exhibit dynamic and stimuli-responsive properties, with potential applications in catalysis, molecular sensing, and the fabrication of photoelectric devices nih.gov. The hierarchical assembly of phthalocyanines can lead to the formation of complex nanostructures, and the properties of these materials are highly dependent on both the molecular structure of the individual phthalocyanine units and their supramolecular architecture frontiersin.org. The use of self-assembly is a versatile strategy for creating novel, multifunctional materials based on phthalocyanines and other photo- and electroactive components nih.gov.

Advanced Materials Applications of Chloro 29h,31h Phthalocyanine Excluding Biological/clinical

Optoelectronic Device Development

The distinct semiconducting and photophysical characteristics of chloro-29H,31H-phthalocyanine and its derivatives, such as chloroaluminum phthalocyanine (B1677752) (Cl-AlPc), have positioned them as key materials in the development of various optoelectronic devices. aip.org These compounds exhibit remarkable thermal and chemical stability, which is crucial for the longevity and reliability of electronic components. researchgate.netrsc.org

Organic Photovoltaic Cells (OPVs)

In the realm of solar energy, chloro-29H,31H-phthalocyanine derivatives have been explored for their potential in organic photovoltaic (OPV) cells. Chloroaluminum phthalocyanine (Cl-AlPc), for instance, has been utilized in the fabrication of planar heterojunction (PHJ) OPV devices. rsc.org In some device architectures, it can function as an electron acceptor. rsc.org

Research has demonstrated that seemingly minor chemical modifications to the phthalocyanine structure, such as the substitution of the chloro group with a fluoro group, can have significant implications for the optoelectronic properties and functionality of the material within an OPV device. rsc.org This highlights the tunability of phthalocyanine-based materials for optimizing solar cell performance. The structural arrangement of chloro-aluminum phthalocyanine layers can also be templated to enhance the performance of both planar and bulk heterojunction organic solar cells. dntb.gov.ua

Table 1: Performance of a Chloroaluminum Phthalocyanine-based Organic Photovoltaic Device

| Device Structure | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |

|---|

Organic Light-Emitting Diodes (OLEDs) and Photodetectors

Studies have shown that OLEDs incorporating Cl-AlPc as the hole-transporting layer can achieve significant peak luminance. aip.orgiaea.org For example, devices with a 50 nm layer of Cl-AlPc have demonstrated peak luminance values of 2620 ± 113 cd/m² at an applied voltage of 11 V. aip.orgiaea.org This performance indicates its potential as a viable material for OLED applications. Furthermore, chlorinated phthalocyanines have been studied for their potential use as buffer layers in organic electronic devices, including photodetectors. nih.gov

Organic Thin-Film Transistors (OTFTs)

The charge transport properties and stability of metal phthalocyanines make them excellent candidates for the active semiconductor layer in organic thin-film transistors (OTFTs). researchgate.netnih.gov While research has broadly covered various metal phthalocyanines, the principles apply to chloro-29H,31H-phthalocyanine derivatives as well. The performance of OTFTs is heavily influenced by the molecular packing and film morphology of the phthalocyanine layer. researchgate.net

In a study of various p-type metal phthalocyanines, chloroaluminum phthalocyanine (AlClPc) was investigated as the semiconductor in OTFTs under different temperature and environmental conditions. rsc.org These devices, fabricated on octadecyltrichlorosilane (B89594) (OTS) modified dielectrics, exhibited p-type behavior with hole mobilities (μH) of 0.04 cm²/Vs in a vacuum and 0.001 cm²/Vs in the air. rsc.org The on/off ratio for these devices was on the order of 10⁴. rsc.org This demonstrates the potential of chloro-substituted phthalocyanines in the development of stable and efficient OTFTs.

Table 2: Electrical Characteristics of a Chloroaluminum Phthalocyanine-Based OTFT

| Parameter | Value in Vacuum | Value in Air |

|---|---|---|

| Hole Mobility (μH) | 0.04 cm²/Vs | 0.001 cm²/Vs |

| Threshold Voltage (VT) | -13.6 V | - |

Chemical Sensing Technologies (e.g., Gas and Vapor Sensing)

Phthalocyanine-based materials, including chloro-derivatives, are actively being investigated for their use in chemical sensors due to their ability to interact with various gas and vapor molecules, leading to a measurable change in their electrical or optical properties. mdpi.com The sensing mechanism often involves the adsorption of analyte molecules onto the surface of the phthalocyanine film, which modulates the charge carrier concentration or mobility within the material. ucsd.edu

Thin films of metal-substituted phthalocyanines have been used as the active layers in sensors for detecting a range of volatile organic compounds (VOCs) and toxic gases. mdpi.com For instance, sensors have been developed for the detection of chlorinated hydrocarbons like dichloromethane (B109758) and chloroform, as well as aromatic hydrocarbons and alcohols. mdpi.com The interaction between the analyte and the phthalocyanine can be based on physical absorption through dipole-dipole interactions or the formation of hydrogen bonds. mdpi.com Fluorinated and chlorinated phthalocyanines are often deposited as thin films using physical vapor deposition due to their low solubility in organic solvents. mdpi.com

Catalysis and Photocatalysis

The unique electronic structure of the phthalocyanine macrocycle, which can be fine-tuned by the central metal atom and peripheral substituents, makes these compounds effective catalysts and photocatalysts. nih.gov They are particularly useful in light-triggered processes due to their strong absorption of visible light. nih.govrsc.org

Heterogeneous Catalysis with Chloro-29H,31H-phthalocyanine Composites

Phthalocyanine-sensitized titanium dioxide (TiO₂) is a well-studied example of such a composite photocatalyst. mdpi.com Due to the matching band gap structures of TiO₂ and phthalocyanine, these composites exhibit improved photocatalytic ability under visible light. mdpi.com The phthalocyanine acts as a photosensitizer, absorbing visible light and injecting electrons into the conduction band of the TiO₂, which then participates in redox reactions to degrade organic pollutants. rsc.org This approach has been successfully used for the degradation of dyes like rhodamine B in wastewater. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| Chloro-29H,31H-phthalocyanine | - |

| Chloroaluminum phthalocyanine | Cl-AlPc |

| Fluoroaluminum phthalocyanine | F-AlPc |

| Tris(tert-butyl)(hydroxymethyl)phthalocyaninato zinc | Zn[(tBu)₃(CH₂OH)Pc] |

| Rhodamine B | RhB |

| Titanium dioxide | TiO₂ |

Photocatalytic Degradation and Hydrogen Production

Phthalocyanines are recognized for their potential as photocatalysts, primarily because their structure allows for the efficient generation of reactive oxygen species (ROS) upon light absorption. researchgate.net When integrated with semiconductor materials like titanium dioxide (TiO2), they can enhance photocatalytic activity under visible light, addressing the limitation of wide-bandgap semiconductors that primarily absorb UV light. mdpi.comrsc.org

Research Findings:

Studies involving chloro-metal-phthalocyanine complexes, such as chloroaluminum phthalocyanine (AlClPc), demonstrate their role in degrading aqueous organic pollutants. When AlClPc is studied in solution, its aggregation state, which is influenced by the solvent environment, is a key factor in its photophysical behavior and, consequently, its photocatalytic efficiency. researchgate.net

In heterogeneous photocatalysis, phthalocyanines are immobilized on supports to create more stable and reusable catalysts. rsc.org For instance, phthalocyanine-sensitized TiO2 photocatalysts have been developed to degrade pollutants like Rhodamine B (RhB). These composite materials show significant removal rates of organic dyes under visible light. mdpi.com The mechanism involves the phthalocyanine molecule absorbing visible light, entering an excited state, and then transferring energy or electrons to the TiO2 and surrounding oxygen molecules, leading to the formation of powerful oxidizing agents like hydroxyl radicals (·OH) and superoxide (B77818) anions (O2·−) that break down pollutants. mdpi.comresearchgate.net

While extensive research exists on the photocatalytic degradation of pollutants using phthalocyanines, specific data on Chloro-29H,31H-phthalocyanine for hydrogen production is less detailed in the provided sources. However, the fundamental principle of using photosensitizers to generate charge carriers for redox reactions is applicable. The process would involve the excited phthalocyanine initiating the reduction of protons (H+) to produce hydrogen gas.

Table 1: Photocatalytic Degradation Efficiency using Phthalocyanine-Sensitized TiO₂

| Catalyst | Target Pollutant | pH | Light Source | Degradation Efficiency (1 hr) |

| FSTP (Pc-sensitized TiO₂) | Rhodamine B | 5 | Visible Light | 91% |

| FSTAP (Pc-sensitized TiO₂) | Rhodamine B | 5 | Visible Light | 79% |

| FSTP (Pc-sensitized TiO₂) | Rhodamine B | 7 | Visible Light | <60% |

Data sourced from studies on phthalocyanine-sensitized TiO₂ photocatalysts. mdpi.com

Data Storage and Molecular Switching Devices

The distinct, switchable states of certain phthalocyanine molecules make them promising candidates for molecular-scale data storage and switching devices. The ability to alter a molecule's properties, such as its conductivity or conformation, using an external stimulus like voltage or light, forms the basis of these applications.

Research Findings:

Chloroaluminum phthalocyanine (ClAlPc) has been investigated as a molecular switch. nih.gov Using scanning tunneling microscopy (STM), researchers can manipulate and observe the shuttling of the chlorine atom within the molecule. nih.govrsc.org The position of the chlorine atom relative to the central aluminum atom and the phthalocyanine ring can be controllably changed. This repositioning alters the electronic properties of the molecule, creating distinct "on" and "off" states.

An intermediate structure in this switching process has been identified where the chlorine atom is squeezed between the central aluminum atom and the inner nitrogen-containing ring of the phthalocyanine macrocycle. rsc.org This reversible process, induced by an electric field from the STM tip, demonstrates a mechanically simple yet electronically effective switching mechanism at the single-molecule level.

Other research has focused on the tautomerization process in metal-free phthalocyanine (H₂Pc) molecules on surfaces, where the two central hydrogen atoms switch their positions among the four central nitrogen atoms. bohrium.comacs.org This process, which can be accompanied by molecular rotation, also results in a change in conductance, creating a bistable switch. acs.org While not involving a chlorine atom directly, this work highlights the inherent switching capabilities of the phthalocyanine framework that are foundational to the behavior observed in derivatives like ClAlPc.

Table 2: Comparison of Molecular Switching in Phthalocyanine Derivatives

| Molecule | Switching Mechanism | Stimulus | Key Observation |

| Chloroaluminum Phthalocyanine (ClAlPc) | Shuttling of Cl atom | Voltage/STM Tip | Creation of an intermediate state with Cl between Al and N-ring. nih.govrsc.org |

| Metal-Free Phthalocyanine (H₂Pc) | Tautomerization (H-atom transfer) | Voltage/STM Tip | Bistable conductance states with a high on/off ratio. acs.org |

High-Performance Pigments and Dyes

Phthalocyanines are renowned for their use as pigments and dyes due to their intense color, exceptional stability, and durability. researchgate.net The introduction of chlorine atoms into the phthalocyanine structure significantly impacts its color and performance properties.

Research Findings:

Chlorinated copper phthalocyanine is a prominent example of a high-performance pigment, commercially known as Phthalocyanine Green G or C.I. Pigment Green 7. jchemrev.com The presence of multiple chlorine substituents shifts the absorption spectrum of the molecule, changing the color from blue (of the parent copper phthalocyanine) to a brilliant green. jchemrev.com

These pigments are classified as "high-performance" because they exhibit superior properties compared to classical pigments. ulprospector.comcitycatpigments.com Key characteristics include:

Lightfastness: Exceptional resistance to fading when exposed to light. citycatpigments.com